Dehydroglyasperin C

Antioxidant Activity ROS Scavenging Oxidative Stress

Researchers requiring a well-characterized monofunctional Nrf2/ARE inducer often encounter variability with crude licorice extracts or generic antioxidants. Dehydroglyasperin C (DGC) resolves this with its defined mechanism: it induces NQO1 in ARNT-deficient BPRc1 cells, confirming AhR-independent action. Key differentiators: - Superior radical scavenging vs. Dehydroglyasperin D & Isoangustone A in cell-free and cell-based assays. - Direct ATP-competitive inhibition of MKK4 & PI3K, enabling targeted kinase signaling studies. - Validated neuroprotection in HT22 hippocampal cells via HO-1 induction (glutamate injury model). Supplied with rigorous analytical certification for reproducible results.

Molecular Formula C21H22O5
Molecular Weight 354.4 g/mol
CAS No. 199331-35-6
Cat. No. B031881
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDehydroglyasperin C
CAS199331-35-6
Synonymsdehydroglyasperin C
Molecular FormulaC21H22O5
Molecular Weight354.4 g/mol
Structural Identifiers
SMILESCC(=CCC1=C(C2=C(C=C1O)OCC(=C2)C3=C(C=C(C=C3)O)O)OC)C
InChIInChI=1S/C21H22O5/c1-12(2)4-6-16-19(24)10-20-17(21(16)25-3)8-13(11-26-20)15-7-5-14(22)9-18(15)23/h4-5,7-10,22-24H,6,11H2,1-3H3
InChIKeyUACNRZUVCUEUPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow powder

Dehydroglyasperin C: Sourcing & Specifications


Dehydroglyasperin C (DGC) is a prenylated isoflavone isolated from licorice root (Glycyrrhiza uralensis) [1]. It is characterized by its molecular formula C21H22O5 and a molecular weight of 354.4 g/mol . The compound is recognized as a monofunctional inducer of NAD(P)H:oxidoquinone reductase (NQO1) and phase 2 detoxifying enzymes, acting through the Nrf2/ARE signaling pathway [2]. Its prenylated structure differentiates it from non-prenylated isoflavones and contributes to its specific biological profile.

Prenylated isoflavone isolated from licorice root, suited for Nrf2/ARE pathway studies
Monofunctional phase 2 enzyme inducer; AhR/ARNT-independent NQO1 activation context
Defined chemical probe for MKK4/PI3K kinase engagement and neuronal stress model research

Dehydroglyasperin C Substitution Risks


Selecting a generic antioxidant like ascorbic acid or an unspecified licorice extract in place of purified Dehydroglyasperin C (DGC) can lead to significant discrepancies in experimental outcomes. While other licorice-derived compounds, such as Dehydroglyasperin D (DGD) and Isoangustone A (IsoA), share structural similarities, DGC consistently demonstrates superior antioxidant capacity in multiple cell-free and cell-based assays [1]. Furthermore, DGC exhibits a unique mechanism of action as a monofunctional Nrf2 inducer [2] and an ATP-competitive inhibitor of MKK4 and PI3K [3], which are not common to all licorice flavonoids or generic antioxidants. Substitution with an uncharacterized mixture risks introducing unknown variables, reducing assay reproducibility, and compromising the integrity of mechanism-of-action studies.

Generic antioxidants (e.g., ascorbic acid) lack Nrf2 induction and MKK4/PI3K target engagement; antioxidant response profile may differ.
Structurally related licorice flavonoids (DGD, IsoA) may not replicate the rank-order antioxidant capacity or kinase inhibition observed with DGC.
Uncharacterized licorice extracts introduce variable composition; pathway-specific mechanism-of-action studies require purified DGC for reproducibility.

Dehydroglyasperin C vs. Analogs: Evidence Guide


Superior Antioxidant Potency vs. DGD and IsoA

In a direct comparison of three structurally related prenylflavonoids, Dehydroglyasperin C (DGC) exhibits the most potent antioxidant activity, outperforming Dehydroglyasperin D (DGD) and Isoangustone A (IsoA) in multiple assays [1]. This is a key differentiator for researchers seeking maximal antioxidant effect from a licorice-derived compound.

Antioxidant ranking vs. DGD/IsoA
Head-to-head
Reported intracellular ROS scavenging rank in HepG2: DGC > IsoA > DGD
Supports antioxidant rank-order selection for licorice flavonoid studies
DCF-DA assay, qualitative ranking; review conditions before substitution
Antioxidant Activity ROS Scavenging Oxidative Stress

Monofunctional Nrf2 Induction vs. Bifunctional Inducers

Dehydroglyasperin C (DGC) is a monofunctional inducer of phase 2 detoxifying enzymes, a specific mode of action that distinguishes it from bifunctional inducers. DGC induced NQO1 in both wild-type Hepa1c1c7 cells and ARNT-lacking BPRc1 cells [1]. A bifunctional inducer would fail to induce NQO1 in the ARNT-lacking cell line.

Monofunctional Nrf2 induction
Class-level
Induced NQO1 in ARNT-lacking BPRc1 cells; bifunctional inducers fail this test
Supports Nrf2/ARE pathway-specific study design without AhR crosstalk
Reported mechanism distinction; verify in target cell model
Nrf2 Activation Phase 2 Enzyme Induction Detoxification

MKK4 and PI3K Kinase Inhibition

Dehydroglyasperin C (DGC) directly binds to and inhibits the kinase activity of MKK4 and PI3K in an ATP-competitive manner [1]. This is a specific, defined molecular interaction that is not a general property of all licorice flavonoids. This mechanism underpins its observed suppression of TPA-induced cell transformation and COX-2 expression.

MKK4/PI3K inhibition
Class-level
ATP-competitive inhibition of MKK4 and PI3K; suppresses TPA-induced cell transformation
Supports kinase target engagement assay context
In vitro kinase assays; review selectivity profile
Kinase Inhibition Cancer Chemoprevention MKK4 PI3K

HO-1 Induction in Hippocampal Cells

Dehydroglyasperin C (DGC) demonstrates a specific neuroprotective effect against glutamate-induced oxidative stress in mouse hippocampal HT22 cells, a model not commonly used to profile all licorice compounds [1]. This protection is mediated through the induction of heme oxygenase-1 (HO-1), and is abrogated by HO-1 and PI3K/AKT inhibitors, confirming the mechanism.

HO-1 induction in hippocampal cells
Class-level
HO-1-mediated protection against glutamate stress in HT22 cells; abolished by HO-1 and AKT inhibitors
Supports neuroprotection pathway-response interpretation in neuronal models
Inhibitor-confirmed mechanism; model specificity may influence results
Neuroprotection HO-1 Induction Glutamate-induced Stress

Solubility and Lipophilicity Properties

The calculated physicochemical properties of Dehydroglyasperin C (DGC) indicate a distinct profile of low aqueous solubility and high lipophilicity . This information is essential for experimental planning, as it dictates solvent choice and handling procedures.

Solubility & lipophilicity
Data to verify
Calculated water solubility 6.7e-3 g/L; LogP 6.48
Solvent-selection context; use organic solvents (e.g., DMSO) for in vitro work
Calculated values; experimental solubility confirmation recommended
Solubility LogP Physicochemical Properties

Kidney-Specific NQO1 Induction in Mice

Following intraperitoneal administration, Dehydroglyasperin C (DGC) induces NQO1 activity in a tissue-specific manner. A study in mice showed that DGC treatment significantly increased NQO1 activity in the kidney, but not in other tissues examined [1]. This contrasts with the in vitro data and has implications for in vivo experimental design.

Kidney-specific NQO1 induction
Class-level
IP administration in mice increased NQO1 activity only in kidney tissue
Supports tissue-specific in vivo model-response interpretation
Tissue selectivity may impact in vivo study design; verify in target tissue
In Vivo Pharmacology NQO1 Tissue Specificity

Dehydroglyasperin C Application Scenarios


Nrf2/ARE Pathway Mechanistic Studies

Dehydroglyasperin C (DGC) is the optimal choice for experiments requiring a well-characterized monofunctional inducer of the Nrf2/ARE pathway. Its ability to induce NQO1 in ARNT-lacking BPRc1 cells [1] confirms its mechanism is independent of AhR/ARNT signaling, making it a superior tool compound compared to bifunctional inducers or crude licorice extracts for dissecting Nrf2-specific biology.

MKK4/PI3K Targeting in Cancer Chemoprevention

For investigations centered on the MKK4 and PI3K signaling pathways, DGC is a uniquely suitable chemical probe. Its direct, ATP-competitive inhibition of these kinases [2] provides a specific mechanism of action that is not a general feature of other licorice flavonoids. This makes DGC essential for studies exploring the therapeutic potential of targeting these kinases in cancer.

Neuroprotection in Glutamate Stress Models

DGC is a compelling candidate for neuroscience research, particularly in models of glutamate-induced oxidative injury. It has been shown to protect HT22 hippocampal cells via HO-1 induction, a mechanism confirmed by inhibitor studies [3]. This validated, cell-specific neuroprotective profile offers a distinct advantage over other flavonoids that lack such detailed characterization in neuronal models.

Antioxidant Additives for Functional Foods and Cosmetics

In the development of products requiring a potent, naturally-derived antioxidant, DGC's superior performance in head-to-head comparisons against its close analogs (DGD and IsoA) in both cell-free and cell-based assays [4] justifies its selection. Its demonstrated efficacy in scavenging diverse radical species positions it as a premium active ingredient.

Application
Selection Property
Validation Focus
Nrf2/ARE pathway studies
Monofunctional Nrf2 inducer
NQO1 induction in ARNT-lacking cell models
MKK4/PI3K signaling studies
ATP-competitive kinase inhibitor
Target engagement in kinase assays
Neuronal oxidative stress research
HO-1 induction in hippocampal cells
Inhibitor-confirmed cytoprotection endpoint
Antioxidant screening studies
Prenylated flavonoid antioxidant profile
Radical scavenging rank-order vs. DGD/IsoA
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